molecular formula C11H19FN2O B1490912 (3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone CAS No. 2092062-40-1

(3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone

Cat. No.: B1490912
CAS No.: 2092062-40-1
M. Wt: 214.28 g/mol
InChI Key: MCBNNDIIXGLHJE-UHFFFAOYSA-N
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Description

The compound "(3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone" is a synthetic molecule characterized by a pyrrolidine ring substituted with a fluoromethyl group and a piperidine ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone can be approached through a series of steps involving the preparation of both the pyrrolidine and piperidine components. One commonly reported method includes:

  • Step 1: : Preparation of 3-(Fluoromethyl)pyrrolidine through a nucleophilic substitution reaction starting from pyrrolidine.

  • Step 2: : Introduction of the piperidine ring via a reductive amination reaction with 4-piperidone.

  • Step 3: : Final coupling of the two intermediates using suitable coupling reagents under controlled conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up, often using automated reactors and more efficient purification methods such as continuous flow chemistry. Reaction conditions are optimized for yield and purity, and green chemistry principles are often applied to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the piperidine ring, to form N-oxides.

  • Reduction: : Reduction reactions can target the carbonyl group in the methanone moiety, converting it into corresponding alcohol.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: : Sodium borohydride, lithium aluminium hydride.

  • Substitution agents: : Alkyl halides, acyl chlorides.

Major Products Formed

  • Oxidation: : N-oxides of the piperidine ring.

  • Reduction: : Alcohol derivatives from the reduction of the methanone group.

  • Substitution: : Diverse derivatives depending on the substituents introduced via nucleophilic substitution.

Scientific Research Applications

Chemistry

In organic chemistry, the compound serves as an intermediate for synthesizing more complex molecules, especially in medicinal chemistry for drug development.

Biology

Biologically, derivatives of this compound are studied for their interactions with various biological targets, such as enzymes and receptors.

Medicine

Medically, it is explored for potential therapeutic applications, including as a lead compound in drug discovery for treating neurological disorders due to its ability to cross the blood-brain barrier.

Industry

In industry, the compound is used in the synthesis of specialty chemicals and as a building block for various materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, and ion channels. The fluoromethyl and methanone groups are key functional moieties that influence its binding affinity and selectivity. It modulates specific pathways, leading to physiological effects that are being explored in various research contexts.

Comparison with Similar Compounds

Unique Aspects

  • Fluoromethyl Group: : Provides unique reactivity and binding properties.

  • Methanone Moiety: : Key in various chemical transformations and biological interactions.

Similar Compounds

  • (3-(Chloromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone: : Chlorine instead of fluorine, affecting reactivity and properties.

  • (3-(Methyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone: : Absence of the halogen atom, leading to different chemical behavior.

  • (3-(Hydroxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone: : Hydroxy group instead of fluoromethyl, leading to different interaction profiles.

Each of these analogs shares structural similarities but differs in specific reactivity and biological effects due to their unique substituents.

Properties

IUPAC Name

[3-(fluoromethyl)pyrrolidin-1-yl]-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FN2O/c12-7-9-3-6-14(8-9)11(15)10-1-4-13-5-2-10/h9-10,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBNNDIIXGLHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCC(C2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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